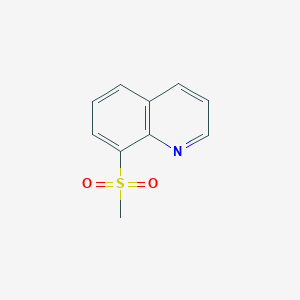

8-(Methylsulfonyl)quinoline

Description

BenchChem offers high-quality 8-(Methylsulfonyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Methylsulfonyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methylsulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-14(12,13)9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUNNHCLJDHINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5825-42-3 |

Source

|

| Record name | 8-(methylsulfonyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 8-(Methylsulfonyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 8-(methylsulfonyl)quinoline. As a compound of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, authored from the perspective of a Senior Application Scientist, will not only present the expected spectroscopic data but also delve into the rationale behind the spectral features, offering insights into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of quinoline derivatives.

Introduction: The Significance of 8-(Methylsulfonyl)quinoline

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities and applications. The introduction of a methylsulfonyl group at the 8-position of the quinoline scaffold can significantly modulate its physicochemical and pharmacological properties. The electron-withdrawing nature of the sulfonyl group can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. Therefore, precise and thorough characterization of this molecule is a critical first step in any research and development endeavor.

This guide will provide a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data for 8-(methylsulfonyl)quinoline. While direct experimental data for this specific molecule is not widely published, we can confidently predict its spectral characteristics by drawing comparisons with the well-documented spectra of the closely related 8-methylquinoline and by applying fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of 8-(methylsulfonyl)quinoline is expected to exhibit distinct signals for the aromatic protons of the quinoline ring system and a characteristic singlet for the methylsulfonyl group. The electron-withdrawing sulfonyl group will induce a general downfield shift for the protons on the substituted ring compared to 8-methylquinoline.

Predicted ¹H NMR Data for 8-(Methylsulfonyl)quinoline:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9-9.1 | dd | ~4.2, 1.8 |

| H-3 | ~7.5-7.7 | dd | ~8.3, 4.2 |

| H-4 | ~8.2-8.4 | dd | ~8.3, 1.8 |

| H-5 | ~7.8-8.0 | d | ~7.5 |

| H-6 | ~7.6-7.8 | t | ~7.5 |

| H-7 | ~8.0-8.2 | d | ~7.5 |

| -SO₂CH₃ | ~3.2-3.5 | s | - |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for the coupled aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's signals.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the electron-withdrawing methylsulfonyl group will cause a downfield shift for the carbons in its vicinity, most notably C-8.

Predicted ¹³C NMR Data for 8-(Methylsulfonyl)quinoline:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-152 |

| C-3 | ~122-124 |

| C-4 | ~136-138 |

| C-4a | ~128-130 |

| C-5 | ~125-127 |

| C-6 | ~130-132 |

| C-7 | ~127-129 |

| C-8 | ~140-142 |

| C-8a | ~145-147 |

| -SO₂CH₃ | ~44-46 |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, creating a self-validating structural confirmation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-(methylsulfonyl)quinoline in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 8-(methylsulfonyl)quinoline, the most prominent and diagnostic peaks will be those corresponding to the sulfonyl group.

Predicted IR Absorption Bands for 8-(Methylsulfonyl)quinoline:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | C-H (aromatic) stretch | Medium-Weak |

| ~1600, ~1500, ~1450 | C=C (aromatic) stretch | Medium-Strong |

| ~1320-1300 | S=O asymmetric stretch | Strong |

| ~1150-1130 | S=O symmetric stretch | Strong |

| ~850-750 | C-H (aromatic) out-of-plane bend | Strong |

Authoritative Grounding: The characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds are a definitive indicator of the presence of a sulfonyl group.[1]

Experimental Protocol: IR Analysis

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Sample Measurement: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and collect the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to known functional group frequencies.

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The molecular weight of 8-(methylsulfonyl)quinoline (C₁₀H₉NO₂S) is 207.25 g/mol .[2] The mass spectrum will show a molecular ion peak (M⁺) at m/z 207.

Predicted Fragmentation Pattern for 8-(Methylsulfonyl)quinoline:

The fragmentation of 8-(methylsulfonyl)quinoline under electron ionization (EI) is expected to proceed through several key pathways:

-

Loss of the methylsulfonyl radical: [M - •SO₂CH₃]⁺ would result in a fragment at m/z 128.

-

Loss of sulfur dioxide: [M - SO₂]⁺ would lead to a fragment at m/z 143.

-

Cleavage of the C-S bond: This can lead to the formation of the quinolinyl cation at m/z 128 and the methylsulfonyl cation at m/z 79.

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence, thus confirming the elemental composition.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Caption: Workflow for mass spectrometric analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic characterization of 8-(methylsulfonyl)quinoline is a clear example of how multiple analytical techniques can be synergistically employed to achieve unambiguous structural confirmation. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the sulfonyl moiety, and mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation. This comprehensive approach ensures the identity and purity of the compound, which is a fundamental requirement for its use in research and development.

References

-

SpectraBase. 8-Methylquinoline. [Link]

-

PubChem. 8-(Methylsulfonyl)quinoline. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

PubChem. 8-Methylquinoline. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST WebBook. Quinoline, 8-methyl-. [Link]

-

MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]

-

PubMed. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. [Link]

-

Bentham Science. Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. [Link]

-

Charles University. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

-

NIST WebBook. Quinoline. [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

Sources

8-(Methylsulfonyl)quinoline: A Linchpin Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold represents a "privileged" structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast array of quinoline derivatives, 8-(methylsulfonyl)quinoline has emerged as a crucial intermediate, particularly in the development of targeted therapies such as kinase inhibitors. The introduction of the methylsulfonyl group at the 8-position imparts unique physicochemical properties that can enhance a molecule's interaction with biological targets, improve its pharmacokinetic profile, and provide a versatile handle for further synthetic modifications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of 8-(methylsulfonyl)quinoline in pharmaceutical research and development. We will delve into the causality behind synthetic choices, provide detailed experimental insights, and explore the role of this intermediate in the generation of next-generation therapeutics.

The Quinoline Scaffold: A Foundation of Therapeutic Versatility

The quinoline ring system, a bicyclic aromatic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of medicinal chemistry. Its inherent aromaticity, electron distribution, and the presence of a nitrogen atom create a framework that can engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This has led to the development of a wide range of quinoline-based drugs with diverse therapeutic applications, including antimicrobial, anticancer, and antimalarial activities.[2][3] The synthetic tractability of the quinoline ring allows for the introduction of various functional groups at multiple positions, enabling the fine-tuning of a compound's pharmacological properties.

Physicochemical Properties and Strategic Importance of the 8-Methylsulfonyl Group

The introduction of a methylsulfonyl (-SO₂CH₃) group at the 8-position of the quinoline ring significantly influences the molecule's electronic and steric properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S | |

| Molecular Weight | 207.25 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to have moderate solubility in organic solvents | Inferred from structure |

The sulfonyl group is a strong electron-withdrawing group, which can modulate the pKa of the quinoline nitrogen and influence the overall electron density of the ring system. This electronic perturbation can be critical for tuning the binding affinity of the molecule to its biological target. Furthermore, the sulfonyl group is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors on a protein target.[4] This directional interaction can significantly contribute to the binding energy and selectivity of a drug candidate. From a pharmacokinetic perspective, the introduction of a sulfonyl group can increase the polarity of a molecule, potentially improving its solubility and metabolic stability.

Synthesis of 8-(Methylsulfonyl)quinoline: A Strategic Approach

Key Intermediate: Quinoline-8-sulfonyl Chloride

The synthesis of 8-(methylsulfonyl)quinoline logically proceeds through the highly reactive intermediate, quinoline-8-sulfonyl chloride. This intermediate can be prepared from quinoline in a two-step process involving sulfonation followed by chlorination.

Experimental Protocol: Synthesis of Quinoline-8-sulfonic Acid [1]

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 250g of 65% fuming sulfuric acid.

-

Addition of Quinoline: Slowly add 100g of quinoline to the stirred fuming sulfuric acid, maintaining the temperature below 60°C. The addition should be completed over approximately 3 hours.

-

Sulfonation: After the addition is complete, stir the mixture for another 30 minutes, then slowly increase the temperature to 120°C and maintain it for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare 400g of ice water. Slowly and carefully add the sulfonated mixture to the ice water with vigorous stirring.

-

Isolation: Cool the resulting slurry to approximately 5°C, and collect the precipitated solid by filtration. Wash the solid with cold water and dry to afford quinoline-8-sulfonic acid.

Experimental Protocol: Synthesis of Quinoline-8-sulfonyl Chloride [3]

-

Reaction Setup: To the crude quinoline-8-sulfonic acid obtained from the previous step, add thionyl chloride. The reaction can be performed in the presence or absence of a catalytic amount of dimethylformamide (DMF).

-

Reaction: Heat the mixture, typically at reflux, until the conversion to the sulfonyl chloride is complete. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude quinoline-8-sulfonyl chloride can be used in the next step, or purified further if necessary.

Conversion to 8-(Methylsulfonyl)quinoline

With quinoline-8-sulfonyl chloride in hand, the final conversion to 8-(methylsulfonyl)quinoline can be achieved through two primary routes:

-

Route A: Reduction and S-methylation followed by Oxidation. This is a well-established method for the synthesis of sulfones from sulfonyl chlorides.

-

Route B: Direct reaction with a methylating agent. While less common, direct conversion might be possible under specific conditions.

Logical Workflow for the Synthesis of 8-(Methylsulfonyl)quinoline

Caption: Plausible synthetic route to 8-(Methylsulfonyl)quinoline.

Experimental Protocol (Proposed): Synthesis of 8-(Methylthio)quinoline

-

Reduction of Sulfonyl Chloride: To a solution of quinoline-8-sulfonyl chloride in a suitable solvent (e.g., acetic acid), add a reducing agent such as stannous chloride (SnCl₂). The reaction is typically carried out at room temperature or with gentle heating.

-

Formation of Thiol: The reduction yields 8-mercaptoquinoline.[5]

-

S-Methylation: The crude 8-mercaptoquinoline can be directly methylated without extensive purification. To the reaction mixture, add a base (e.g., sodium hydroxide or potassium carbonate) followed by a methylating agent such as methyl iodide or dimethyl sulfate.

-

Isolation: After the reaction is complete, perform a standard aqueous work-up and extract the product with an organic solvent. The crude 8-(methylthio)quinoline can be purified by column chromatography.

Experimental Protocol (Proposed): Oxidation to 8-(Methylsulfonyl)quinoline

-

Reaction Setup: Dissolve 8-(methylthio)quinoline in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Oxidation: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The reaction is often carried out at 0°C to room temperature.

-

Monitoring: The progress of the oxidation can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution if m-CPBA is used) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and concentrated. The final product, 8-(methylsulfonyl)quinoline, can be purified by recrystallization or column chromatography.

Application as a Pharmaceutical Intermediate: A Focus on Kinase Inhibitors

The 8-sulfonylquinoline moiety is a key pharmacophore in a number of biologically active compounds, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]

A notable example is the development of inhibitors for the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[4] A series of 8-quinolinesulfonamide derivatives have been designed and synthesized as potent PKM2 modulators.[4] The quinoline-8-sulfonamide scaffold serves as a crucial anchor for these molecules, with the sulfonamide group often participating in key hydrogen bonding interactions within the allosteric binding pocket of the enzyme. While these examples are sulfonamides rather than a methyl sulfone, they highlight the strategic importance of a sulfonyl-based functional group at the 8-position of the quinoline ring for achieving potent and selective kinase inhibition. The methylsulfonyl group in 8-(methylsulfonyl)quinoline can be considered a bioisostere for the sulfonamide, offering a different profile of electronic and steric properties while retaining the key hydrogen bond accepting capability of the sulfonyl oxygens.

Logical Flow of 8-(Methylsulfonyl)quinoline in Drug Discovery

Caption: Role of 8-(Methylsulfonyl)quinoline in a drug discovery pipeline.

Analytical Characterization

The unambiguous characterization of 8-(methylsulfonyl)quinoline is crucial for its use as a pharmaceutical intermediate. A combination of spectroscopic techniques is employed to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, with their chemical shifts and coupling constants providing information about their substitution pattern. A sharp singlet corresponding to the three protons of the methyl group in the -SO₂CH₃ moiety would be a key diagnostic signal, likely appearing in the upfield region of the aromatic signals.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shift of the methyl carbon will be characteristic, and the aromatic carbons will have shifts indicative of the electron-withdrawing nature of the sulfonyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 8-(methylsulfonyl)quinoline (C₁₀H₉NO₂S), the expected exact mass would be approximately 207.0354 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C=C and C=N stretching vibrations characteristic of the quinoline ring system.

-

Conclusion and Future Perspectives

8-(Methylsulfonyl)quinoline is a strategically important pharmaceutical intermediate that leverages the privileged quinoline scaffold and the unique properties of the methylsulfonyl group. While direct synthesis protocols and specific drug examples are not always readily found in the public domain, a clear and logical synthetic pathway can be constructed from well-established chemical principles. Its potential as a key building block in the development of targeted therapies, particularly kinase inhibitors, is evident from the growing body of research on related 8-sulfonylquinoline derivatives. As the demand for novel and selective therapeutics continues to grow, the utility of versatile and strategically functionalized intermediates like 8-(methylsulfonyl)quinoline is poised to expand, making it a valuable tool in the arsenal of medicinal chemists.

References

-

Preparation method of 8-hydroxyquinoline. (n.d.). Eureka | Patsnap. Retrieved January 26, 2024, from [Link]

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-597.

-

The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Retrieved January 26, 2024, from [Link]

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092.

- 8-substituted isoquinoline derivatives and the use thereof. (n.d.). Google Patents.

-

8-Mercaptoquinoline. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

-

8-Methylquinoline. (n.d.). SpectraBase. Retrieved January 26, 2024, from [Link]

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3563.

- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (n.d.). Google Patents.

-

8-Methylquinoline. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2017). RSC Advances, 7(87), 55297-55303.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

-

Quinoline, 8-methyl-. (n.d.). NIST WebBook. Retrieved January 26, 2024, from [Link]

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). ACS Infectious Diseases, 5(7), 1196-1203.

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). International Journal of Molecular Sciences, 24(6), 5293.

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(22), 3698-3725.

- Method for producing quinoline-8-sulfonyl chloride. (n.d.). Google Patents.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

Sources

- 1. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 4. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 5. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Synthesis of 8-(Methylsulfonyl)quinoline: Application Note & Protocol

Abstract

This application note details the laboratory-scale synthesis of 8-(methylsulfonyl)quinoline, a critical pharmacophore and bidentate ligand used in transition metal catalysis and medicinal chemistry.[1] We present two validated protocols: Method A , a robust two-step classical synthesis via S-methylation and oxidation, and Method B , a modern one-step copper-catalyzed sulfonylation. The guide emphasizes chemoselectivity—specifically avoiding N-oxide formation during oxidation—and provides rigorous safety and purification standards.[1]

Retrosynthetic Analysis & Route Selection

The synthesis of 8-(methylsulfonyl)quinoline (Target 3 ) can be approached through two primary disconnections. The choice of route depends on starting material availability and specific lab constraints regarding odor control (thiols) versus transition metal costs.[1]

Route Comparison

| Feature | Method A: Classical S-Oxidation | Method B: Cu-Catalyzed Coupling |

| Strategy | Stepwise S-alkylation followed by oxidation.[1] | Direct displacement of halide with sulfinate.[1][2] |

| Starting Material | 8-Quinolinethiol (or 8-Hydroxyquinoline).[1][3][4] | 8-Iodoquinoline or 8-Bromoquinoline.[1] |

| Reagents | MeI, Base, Oxidant (mCPBA or Oxone).[1] | MeSO₂Na, CuI, L-Proline, Base. |

| Key Challenge | Controlling N-oxidation; Thiol odor. | Cost of aryl iodide; Catalyst removal.[1][2] |

| Scalability | High (Low cost).[1] | Moderate (Reagent cost).[1] |

| Recommendation | Primary Protocol (Most robust). | Alternative (Fastest for small scale).[1] |

Strategic Visualization

Figure 1: Retrosynthetic logic showing the two primary pathways to the target sulfone.[1]

Method A: The Classical Two-Step Protocol (Recommended)[1]

This route is preferred for its reliability, low cost, and the high crystallinity of intermediates. It proceeds via the S-methylation of 8-quinolinethiol followed by selective oxidation.[1]

Step 1: Synthesis of 8-(Methylthio)quinoline

Principle: Nucleophilic substitution (

-

Reagents:

-

Protocol:

-

Setup: Charge a round-bottom flask with 8-quinolinethiol HCl (e.g., 5.0 g) and

(8.8 g) in DMF (50 mL). Stir at Room Temperature (RT) for 15 min to generate the yellow thiolate anion. -

Addition: Add MeI (1.9 mL) dropwise via syringe. The reaction is slightly exothermic.[1]

-

Reaction: Stir at RT for 2–3 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The thiol spot (

) should disappear, replaced by the less polar sulfide ( -

Workup: Pour the mixture into ice-water (200 mL). The product usually precipitates as a solid.[1]

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over

-

Step 2: Chemoselective Oxidation to Sulfone

Principle: Oxidation of sulfide to sulfoxide, then to sulfone.[5] Critical Control: Avoid over-oxidation of the quinoline nitrogen to the N-oxide. While mCPBA is common, Oxone is recommended here for superior handling and selectivity in aqueous media.

-

Reagents:

-

Protocol:

-

Dissolution: Dissolve 8-(methylthio)quinoline (1.0 equiv) in MeOH.

-

Addition: Dissolve Oxone (2.5 equiv) in water (minimal volume) and add dropwise to the stirring sulfide solution. A white precipitate (sulfate salts) may form.[1]

-

Reaction: Stir at RT for 4–12 hours.

-

Mechanistic Note: The reaction proceeds Sulfide

Sulfoxide (fast)

-

-

Quench: Add aqueous sodium bisulfite (

) solution to destroy excess oxidant (check with starch-iodide paper; it should remain white). -

Workup: Evaporate most MeOH under reduced pressure. Dilute residue with water and extract with DCM (

).[1] -

Purification: Wash organic layer with sat.[1]

and brine.[1] Dry ( -

Yield: 80–90%. White to off-white crystalline solid.[1]

-

Method B: Copper-Catalyzed Coupling (Alternative)[1]

This method avoids the use of odorous thiols and toxic methyl iodide, utilizing stable sulfinate salts.

-

Reagents:

-

Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.[1]

-

Charging: Add 8-iodoquinoline (1.0 mmol),

(1.5 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and Base. -

Solvent: Add DMSO (3 mL) and seal the tube.

-

Heating: Heat to 80–100°C for 12–24 hours. The solution typically turns dark brown/green.[1]

-

Workup: Cool to RT. Dilute with water and EtOAc.[1] Filter through a Celite pad to remove copper salts.[1]

-

Purification: Extract aqueous layer with EtOAc. Column chromatography is usually required (Hexane/EtOAc gradient) to remove de-iodinated byproducts (quinoline).[1]

-

Troubleshooting & Critical Parameters

N-Oxide Management (The "Over-Oxidation" Problem)

In Method A, strong oxidants like mCPBA can oxidize the quinoline nitrogen, forming 8-(methylsulfonyl)quinoline N-oxide .[1]

-

Detection: The N-oxide is much more polar than the sulfone on TLC.

-

Prevention:

-

Correction: If N-oxide forms, dissolve the crude product in Acetic Acid and add Zinc dust (3 equiv). Stir at RT for 1 hour to selectively reduce the N-oxide back to the quinoline without touching the sulfone.

Purification Logic Flow

Figure 2: Decision tree for purification based on impurity profile.

Safety & Handling

-

Methyl Iodide (MeI): Highly volatile neurotoxin and alkylating agent.[1] Use only in a fume hood. Quench glassware with aqueous ammonia or thiosulfate.[1]

-

8-Quinolinethiol: Potent stench.[1] Bleach (hypochlorite) solution must be ready to neutralize any spills or glassware immediately.[1]

-

Oxidants (mCPBA/Oxone): Potentially explosive if concentrated or heated dry.[1] Store in a fridge. Never dispose of active oxidants in organic waste drums; quench with bisulfite first.[1]

References

-

Synthesis of Quinoline Sulfones via Oxidation

-

Oxone Mediated Oxidation

-

Khodaei, M. M., et al. "Selective oxidation of sulfides to sulfones using Oxone." Green Chemistry, 2018.[1] (General methodology reference).

-

-

Copper-Catalyzed Sulfonylation

- Properties of 8-Quinolinethiol

Sources

- 1. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 硫喔星 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 硫喔星 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Experimental Use of Quinoline-8-Sulfonamides in Enzymatic Assays

Introduction: The Quinoline-Sulfonamide Scaffold as a Privileged Motif in Enzyme-Targeted Drug Discovery

The quinoline-sulfonamide scaffold has emerged as a "privileged structure" in medicinal chemistry and chemical biology. This designation arises from its remarkable ability to be chemically modified to bind with high affinity to a diverse range of biological targets, particularly enzymes.[1] The fusion of the aromatic, heterocyclic quinoline ring system with the versatile sulfonamide moiety creates a pharmacophore capable of engaging in multiple types of molecular interactions, including hydrogen bonding, hydrophobic interactions, and, most notably, metal coordination.[2][3]

This adaptability has led to the development of quinoline-sulfonamide derivatives as potent and often selective modulators for several critical enzyme classes, including metalloenzymes, kinases, and metabolic enzymes.[4][5] Their successful application spans from anticancer research targeting tumor-specific enzymes to neurotherapeutics aimed at modulating enzymes in the central nervous system.[6][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the mechanistic basis for using quinoline-8-sulfonamides and offers field-proven, step-by-step protocols for their application in key enzymatic assays, with a primary focus on Carbonic Anhydrases and Pyruvate Kinase M2.

Section 1: Mechanistic Rationale and Core Interactions

The power of the quinoline-8-sulfonamide scaffold lies in the distinct roles of its two core components. The quinoline ring provides a rigid, planar structure that can be functionalized to achieve specific hydrophobic and π-π stacking interactions within an enzyme's binding pocket.[2] This portion of the molecule is often tailored to confer selectivity for a particular enzyme or isoform.

The sulfonamide group (-SO₂NH₂) is the primary "warhead" for a significant class of targets: metalloenzymes. Specifically, the deprotonated sulfonamide is an excellent zinc-binding group, acting as a potent anchor to the catalytic zinc ion (Zn²⁺) found in the active site of enzymes like carbonic anhydrase.[4][8] This coordination disrupts the enzyme's catalytic cycle, leading to potent inhibition. For other enzyme classes, the sulfonamide can act as a critical hydrogen bond donor and acceptor, engaging with key amino acid residues in the active site.[6]

Caption: General interaction model of a quinoline-8-sulfonamide inhibitor.

Section 2: Application Focus: Inhibition of Carbonic Anhydrases (CAs)

Scientific Background

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] While several isoforms are critical for normal physiological processes (e.g., hCA I and II), others are strongly associated with pathology. In particular, isoforms hCA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[8] This makes them high-value targets for anticancer therapeutics. Quinoline-based sulfonamides have been developed as potent and selective inhibitors of these tumor-associated CA isoforms.[4][9]

Data Presentation: Inhibitory Activity of Representative Compounds

The effectiveness of these compounds is quantified by their inhibition constant (Kᵢ), with lower values indicating higher potency. Selectivity is assessed by comparing the Kᵢ against the target isoform (e.g., hCA IX) versus off-target, ubiquitous isoforms (e.g., hCA I and II).

| Compound ID | Target Isoform | Kᵢ (nM) | Off-Target Isoform | Kᵢ (nM) | Selectivity Index (Off-Target Kᵢ / Target Kᵢ) | Reference |

| 11c | hCA IX | 8.4 | hCA I | 442.3 | 52.7 | [9] |

| hCA II | 154.8 | 18.4 | [9] | |||

| 13b | hCA IX | 5.5 | hCA I | 92.1 | 16.7 | [9] |

| hCA II | 58.4 | 10.6 | [9] | |||

| 13c | hCA II | 7.3 | hCA IX | 18.6 | 0.4 (More potent on hCA II) | [9] |

| hCA XII | 8.7 | 0.8 (More potent on hCA II) | [9] |

Table 1: Comparative inhibitory activities and selectivity of quinoline-based sulfonamides against human carbonic anhydrase isoforms. Data extracted from El-Sayed et al., 2021.

Detailed Protocol: Stopped-Flow Assay for Measuring CA Inhibition

This protocol describes a standard method for determining the inhibitory potency of quinoline-8-sulfonamides against CA isoforms by measuring the enzyme-catalyzed CO₂ hydration.

Principle: The assay monitors the drop in pH associated with the production of protons during CO₂ hydration. The initial rate of this reaction is measured by observing the change in absorbance of a pH indicator dye. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.

Materials:

-

Purified recombinant human CA isoform (e.g., hCA II, hCA IX)

-

Quinoline-8-sulfonamide inhibitor stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 10 mM HEPES or TRIS, pH 7.4, containing 20 mM NaClO₄

-

pH Indicator: 0.2 mM p-Nitrophenol in Assay Buffer

-

Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through Milli-Q water for 30 min on ice)

-

Stopped-flow spectrophotometer

Experimental Workflow:

Caption: Workflow for CA inhibition measurement using a stopped-flow assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a range of inhibitor concentrations (e.g., 0.1 nM to 100 µM) by serial dilution of the stock solution. The final DMSO concentration in the assay should be kept constant and low (<0.5%).

-

Prepare the enzyme solution by diluting the purified CA isoform in Assay Buffer to a final concentration that yields a robust and linear signal (typically in the low nanomolar range). Add the pH indicator to this solution.

-

-

Assay Execution:

-

For each inhibitor concentration, mix the inhibitor with the enzyme-indicator solution and incubate at room temperature for a defined period (e.g., 10 minutes) to allow for binding equilibrium.

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated water substrate.

-

Initiate the instrument run. The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is recorded over time (e.g., at 400 nm for p-Nitrophenol).

-

Run a control reaction with no inhibitor (DMSO vehicle only) to determine the 100% activity level. Run a blank with no enzyme to measure the uncatalyzed reaction rate.

-

-

Data Analysis and Interpretation:

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the slope of the linear phase of the kinetic trace.

-

Subtract the uncatalyzed rate from all enzyme-catalyzed rates.

-

Express the data as a percentage of the uninhibited control activity.

-

Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and the enzyme's Michaelis constant (Kₘ).

-

Section 3: Application Focus: Modulation of Pyruvate Kinase M2 (PKM2)

Scientific Background

Pyruvate Kinase M2 (PKM2) is a glycolytic enzyme that catalyzes the final rate-limiting step of glycolysis. In cancer cells, PKM2 is preferentially expressed and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[10] The dimeric form diverts glycolytic intermediates into biosynthetic pathways that support rapid cell proliferation.[11] Therefore, inhibiting or modulating PKM2 activity is an attractive strategy for cancer therapy. Quinoline-8-sulfonamides have been identified as novel PKM2 modulators that can reduce intracellular pyruvate levels and exhibit selective cytotoxicity toward cancer cells.[12][13]

Data Presentation: Cytotoxicity of a PKM2-Targeting Compound

The functional downstream effect of PKM2 modulation is often assessed by measuring the compound's impact on cancer cell viability.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| C32 | Amelanotic Melanoma | 520 | [12] |

| COLO829 | Melanotic Melanoma | 376 | [12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 609 | [12] |

| U87-MG | Glioblastoma | 756 | [12] |

| A549 | Lung Cancer | 496 | [12] |

Table 2: Cytotoxic activity (IC₅₀) of quinoline-8-sulfonamide derivative 9a against various human cancer cell lines after 72 hours of exposure. Data from Marciniec et al., 2023.

Detailed Protocol: Cell-Based Assay for PKM2 Modulation via Pyruvate Measurement

This protocol provides a method to indirectly measure the inhibition of PKM2 in a cellular context by quantifying the change in intracellular pyruvate concentration.

Principle: Inhibition of PKM2 activity leads to a decrease in the production of pyruvate. This change can be measured in cell lysates using a coupled enzymatic assay where pyruvate is a substrate for a reaction that generates a fluorescent or colorimetric signal.

Materials:

-

Human cancer cell line known to express PKM2 (e.g., A549)

-

Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

-

Quinoline-8-sulfonamide test compound

-

Phosphate-Buffered Saline (PBS)

-

Commercial Pyruvate Assay Kit (e.g., Abcam ab65342 or similar), which typically includes:

-

Pyruvate Assay Buffer

-

Pyruvate Probe (e.g., Red-fluorescent)

-

Enzyme Mix

-

Pyruvate Standard

-

-

96-well black plates (for fluorescence)

-

Fluorometric plate reader (e.g., Ex/Em = 535/587 nm)

Experimental Workflow:

Caption: Workflow for cell-based measurement of PKM2 modulation.

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed A549 cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

-

After overnight incubation, replace the medium with fresh medium containing serial dilutions of the quinoline-8-sulfonamide compound or a vehicle control (DMSO).

-

Incubate the cells for the desired treatment period (e.g., 72 hours).[12]

-

-

Sample Preparation:

-

After incubation, gently aspirate the medium and wash the cells twice with cold PBS.

-

Add the specified volume of Pyruvate Assay Buffer to each well to lyse the cells.

-

Transfer the lysate to a microcentrifuge tube and spin down to pellet insoluble material.

-

Transfer the clear supernatant (which contains the intracellular pyruvate) to a new 96-well black plate.

-

-

Pyruvate Quantification:

-

Prepare a pyruvate standard curve according to the kit manufacturer's instructions.

-

Prepare a master reaction mix containing the Assay Buffer, Pyruvate Probe, and Enzyme Mix.

-

Add the reaction mix to each well containing the sample lysate and the standards.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Analysis and Interpretation:

-

Measure the fluorescence using a plate reader at the specified wavelengths.

-

Subtract the blank reading from all sample and standard readings.

-

Plot the standard curve and determine the concentration of pyruvate in each sample.

-

Normalize the pyruvate concentration to the amount of protein in each sample (determined by a separate BCA or Bradford assay) or cell number.

-

A statistically significant decrease in normalized pyruvate levels in compound-treated cells compared to vehicle-treated cells indicates successful modulation of PKM2 activity.[13]

-

References

-

El-Sayed, M. F., Abbas, S. H., El-Adl, K., Al-Warhi, T., Al-Tamimi, A. M., Anouar, E. H., ... & El-Gamal, M. I. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6239. [Link]

-

Marciniec, K., Maślankiewicz, A., Nowak, M., & Kusz, J. (2012). Quinoline-8-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2826. [Link]

-

Thirumal, S., Chinnam, S., Kumar, D. P., Shankaraiah, N., & Nagesh, N. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1216-1224. [Link]

-

Marciniec, K., Maślankiewicz, A., Nowak, M., & Kusz, J. (2012). Quinoline-8-sulfonamide. PubMed, PMID: 23125632. [Link]

-

Bibi, N., Saleem, M., Shaukat, A., Khan, I., Khan, A., Al-Harrasi, A., ... & Seo, S. Y. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC advances, 14(14), 9923-9937. [Link]

-

El-Sayed, M. F., Abbas, S. H., El-Adl, K., Al-Warhi, T., Al-Tamimi, A. M., Anouar, E. H., ... & El-Gamal, M. I. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6239. [Link]

-

De, B., De, A., & Roy, K. (2009). QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. QSAR & Combinatorial Science, 28(11‐12), 1414-1421. [Link]

-

Thirumal, S., Chinnam, S., Kumar, D. P., Shankaraiah, N., & Nagesh, N. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1216-1224. [Link]

-

Al-Warhi, T., Rizk, O., El-Gamal, M. I., & Anouar, E. H. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Ilardi, E. A., Vitale, P., & Matranga, V. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3328. [Link]

-

Khan, I., Zaib, S., Batool, S., Ibrar, A., Saeed, A., & Seo, S. Y. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC advances, 15(4), 2297-2311. [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2011). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung, 60(4), 223-229. [Link]

-

Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]

-

Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed, PMID: 36985481. [Link]

-

El-Sayed, M. F., Abbas, S. H., El-Adl, K., Al-Warhi, T., Al-Tamimi, A. M., Anouar, E. H., ... & El-Gamal, M. I. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Institutes of Health. [Link]

-

Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central, PMCID: PMC10055745. [Link]

Sources

- 1. N-(4-nitrophenyl)quinoline-8-sulfonamide|329.33 g/mol [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-8-sulfonamide [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 7. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

techniques for evaluating the anti-inflammatory effects of quinoline compounds

Application Note: Evaluation of Anti-Inflammatory Potency in Novel Quinoline Scaffolds

Abstract

Quinoline derivatives (e.g., chloroquine, fluoroquinolones) have transcended their traditional antimicrobial roles to emerge as potent anti-inflammatory agents. Their primary mechanism involves the modulation of the NF-κB and MAPK signaling pathways, leading to the suppression of downstream mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6). This application note provides a comprehensive, multi-stage workflow for evaluating the anti-inflammatory efficacy of novel quinoline compounds, bridging in silico prediction with in vivo validation.

Phase 1: In Silico Screening (The Filter)

Before benchwork, molecular docking is essential to predict binding affinity against key inflammatory enzymes, specifically Cyclooxygenase-2 (COX-2), which is often overexpressed during inflammation.

Target Selection:

-

Primary Target: COX-2 (PDB ID: 5KIR or similar).

-

Secondary Target: 5-Lipoxygenase (5-LOX).

Protocol:

-

Ligand Preparation: Minimize energy of quinoline structures using DFT (Density Functional Theory) methods.

-

Protein Preparation: Remove water molecules and co-crystallized ligands from the PDB structure; add polar hydrogens.

-

Docking: Perform rigid-receptor/flexible-ligand docking.

-

Threshold: Compounds with binding energy < -7.0 kcal/mol and specific H-bond interactions with Arg120 or Tyr355 (COX-2 active site) should proceed to in vitro testing.

Phase 2: In Vitro Validation (The Engine)

The murine macrophage cell line RAW 264.7 is the industry standard for inflammation screening.[1] Upon stimulation with Lipopolysaccharide (LPS), these cells mimic the innate immune response, releasing NO and cytokines.

Experimental Workflow Diagram

Figure 1: High-throughput screening workflow for quinoline compounds using RAW 264.7 macrophages.

Protocol 1: The Griess Assay (Nitric Oxide Screen)

Rationale: NO is a stable proxy for iNOS activity. It is the fastest, most cost-effective primary screen.

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Replace media with fresh DMEM containing the Quinoline compound (0.1, 1, 10, 50 µM). Include a Dexamethasone (10 µM) positive control.

-

Induction: After 1 hour of pre-treatment, add LPS (final conc. 1 µg/mL). Incubate for 24 hours.

-

Measurement:

-

Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

-

Incubate 10 mins at Room Temp (Dark).

-

Measure Absorbance at 540 nm .

-

-

Calculation: Determine concentration using a Sodium Nitrite (

) standard curve.

Protocol 2: Cytotoxicity Check (The "False Positive" Trap)

Critical: A reduction in NO can be caused by cell death rather than anti-inflammatory activity. You must calculate the Selectivity Index (SI).

-

Remove supernatant for Griess assay.

-

Add MTT reagent (0.5 mg/mL) to the remaining cells. Incubate 4h.

-

Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

-

Acceptance Criteria: Cell viability must be >80% at the IC50 concentration for NO inhibition.

Phase 3: Mechanistic Elucidation (The "Why")

Quinolines typically act by blocking the phosphorylation of IκB, preventing the nuclear translocation of NF-κB (p65/p50).

NF-κB Signaling Pathway Diagram

Figure 2: Proposed mechanism of action. Quinolines often inhibit the IKK complex, preventing IκB degradation and subsequent inflammatory gene transcription.

Western Blot Targets: To validate this mechanism, lysate cells after 1-2 hours of LPS induction and blot for:

-

p-IκBα / Total IκBα: Expect increased total IκBα and decreased p-IκBα in treated cells.

-

p-p65 (Nuclear Fraction): Expect reduced levels in the nucleus.

-

COX-2 / iNOS: Expect dose-dependent downregulation.[2]

Phase 4: In Vivo Confirmation (The Proof)

The Carrageenan-Induced Paw Edema model is the standard for acute inflammation. It is biphasic:

-

Early Phase (0-2h): Histamine/Serotonin release.

-

Late Phase (3-5h): Prostaglandin release (COX-2 mediated). This is the primary window for quinoline efficacy.

Protocol:

-

Animals: Male Swiss albino mice (25-30g) or Wistar rats. Group size

. -

Dosing: Administer Quinoline (e.g., 20, 40 mg/kg p.o.) 1 hour prior to induction. Control: Vehicle (Saline/CMC). Positive Control: Indomethacin (10 mg/kg).

-

Induction: Inject 50 µL (mice) or 100 µL (rats) of 1% λ-carrageenan in saline into the subplantar region of the right hind paw.

-

Measurement: Measure paw volume using a Plethysmometer at

(baseline), 1, 2, 3, and 4 hours. -

Data Analysis: Calculate % Inhibition of Edema:

Where

Summary of Key Metrics

| Assay | Metric | Desired Outcome for Hit Candidate |

| Docking | Binding Energy | |

| Griess | NO Production | |

| MTT | Cell Viability | |

| Western Blot | p-p65 (Nuclear) | Significant reduction vs. LPS control |

| In Vivo | Paw Edema |

References

-

Wang, L. et al. (2020). "Quinoline derivatives as potent anti-inflammatory agents: Inhibition of NF-κB signaling."[2][5] European Journal of Medicinal Chemistry. Link

-

Jung, Y. et al. (2012). "8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling."[2] Acta Pharmacologica Sinica. Link

-

Posadas, I. et al. (2000). "Microglial activation by carrageenan: a role for p38 MAPK and NF-kappaB." Molecular Pharmacology. Link

-

Green, L.C. et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry. (The standard Griess Protocol source).[6] Link

-

Morris, C.J. (2003). "Carrageenan-induced paw edema in the rat and mouse." Methods in Molecular Biology. Link

Sources

- 1. jkb.ub.ac.id [jkb.ub.ac.id]

- 2. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Design of Carbonic Anhydrase Inhibitors Utilizing the 8-(Methylsulfonyl)quinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[2] With 15 known human isoforms exhibiting distinct tissue distribution and subcellular localization, the targeted inhibition of specific CAs has emerged as a powerful therapeutic strategy for a range of pathologies.[1][3] Clinically established applications of carbonic anhydrase inhibitors (CAIs) include the treatment of glaucoma, epilepsy, altitude sickness, and idiopathic intracranial hypertension.[3] The quinoline scaffold, a heterocyclic aromatic structure, has a rich history in medicinal chemistry, forming the basis of numerous drugs with diverse biological activities.[1][3] More recently, quinoline derivatives have garnered significant attention as a promising scaffold for the design of potent and selective carbonic anhydrase inhibitors.[1][3] This guide focuses on the strategic incorporation of the 8-(methylsulfonyl)quinoline moiety in the design and development of novel CAIs.

The 8-(Methylsulfonyl)quinoline Scaffold: A Privileged Motif for CA Inhibition

The design of potent and selective CAIs often relies on the "tail approach," where a zinc-binding group (ZBG) is tethered to a scaffold that can be modified to achieve desired physicochemical properties and isoform selectivity.[1][3] While the sulfonamide group is the archetypal ZBG for CAIs, interacting directly with the active site zinc ion, the quinoline ring itself provides a versatile platform for establishing additional interactions within the enzyme's active site.[1][3] The 8-(methylsulfonyl) group introduces a key functional element that can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its inhibitory profile.

Mechanism of Action: A Dual-Pronged Approach to Inhibition

The inhibitory action of 8-(methylsulfonyl)quinoline-based CAIs is predicated on a two-fold interaction with the enzyme's active site.

-

Zinc Binding: For sulfonamide-containing derivatives, the primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group to the catalytic Zn(II) ion in the active site.[1][3] This interaction displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle.

-

Scaffold-Mediated Interactions: The quinoline ring and its substituents engage in additional non-covalent interactions with amino acid residues lining the active site cavity. Computational docking studies of quinoline-based inhibitors have revealed potential hydrogen bonding and π-π stacking interactions with key residues such as Thr199 and His94.[4] These secondary interactions are critical for enhancing binding affinity and conferring isoform selectivity.

Figure 1: Proposed binding mode of an 8-(methylsulfonyl)quinoline-based inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 8-(Methylsulfonyl)quinoline Derivatives

The following is a representative protocol for the synthesis of 8-(methylsulfonyl)quinoline derivatives, based on established synthetic methodologies for related quinoline compounds.

Step 1: Sulfonation of Quinoline to 8-Quinolinesulfonic Acid

This procedure is adapted from established methods for the sulfonation of quinoline.

-

To a three-necked flask equipped with a stirrer and a dropping funnel, add 250 g of 65% fuming sulfuric acid.

-

Slowly add 100 g of quinoline to the stirred sulfuric acid, maintaining the temperature below 60°C. The addition should be completed over approximately 3 hours.

-

After the addition is complete, continue stirring for another 30 minutes.

-

Slowly heat the reaction mixture to 120°C and maintain this temperature for 3 hours.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare 400 g of ice water. Slowly and carefully add the sulfonated mixture to the ice water with vigorous stirring.

-

Cool the resulting mixture to approximately 5°C to precipitate the 8-quinolinesulfonic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 8-quinolinesulfonic acid.

Step 2: Conversion of 8-Quinolinesulfonic Acid to 8-(Methylsulfonyl)quinoline

This step involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with a methylating agent.

-

Suspend the dried 8-quinolinesulfonic acid in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid dissolves and the evolution of gas ceases, indicating the formation of 8-quinolinesulfonyl chloride.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude 8-quinolinesulfonyl chloride in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add a methylating agent, such as methylmagnesium bromide or methyl lithium, dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 8-(methylsulfonyl)quinoline.

Step 3: Further Derivatization (Example: Amination)

The 8-(methylsulfonyl)quinoline scaffold can be further functionalized to introduce a zinc-binding group, such as a sulfonamide. This often involves the introduction of an amino group that can be subsequently sulfonated.

Figure 2: Synthetic workflow for 8-(methylsulfonyl)quinoline-based inhibitors.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against various human carbonic anhydrase isoforms. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX)

-

4-Nitrophenyl acetate (NPA) substrate

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4

-

Synthesized inhibitor compounds

-

Acetazolamide (standard CA inhibitor)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the CA enzyme in the assay buffer.

-

Prepare a stock solution of NPA in a minimal amount of acetonitrile.

-

Prepare stock solutions of the inhibitor compounds and acetazolamide in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 160 µL of assay buffer to each well.

-

Add 10 µL of various concentrations of the inhibitor compounds (typically in a serial dilution) to the sample wells.

-

Add 10 µL of DMSO to the control wells (no inhibitor).

-

Add 10 µL of various concentrations of acetazolamide to the standard inhibitor wells.

-

Add 10 µL of the CA enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

-

-

Initiation and Measurement of the Reaction:

-

Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at 30-second intervals for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

-

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The inhibitory activities of a series of 8-substituted quinoline derivatives against four human carbonic anhydrase isoforms are presented in the table below. This data, adapted from Thacker et al. (2019), provides a valuable starting point for understanding the structure-activity relationships of this class of inhibitors.[3]

| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |

| 5a | 4-Nitrobenzyl | 640.7 | 88.4 | 691.5 | >10,000 |

| 5b | 2-Bromobenzyl | 444.4 | 85.7 | 3927 | >10,000 |

| 5h | Methyl | 61.9 | 33.0 | 1749 | >10,000 |

| AAZ | (Standard) | 250 | 12.1 | 74 | 25.8 |

Key SAR Insights:

-

Small Alkyl Substituents are Favorable: Compound 5h , with a small methyl group at the 8-position, demonstrated the most potent inhibition against hCA I and hCA II.[3]

-

Bulky Substituents Can Decrease Potency: The introduction of bulkier benzyl groups, as in compounds 5a and 5b , generally led to a decrease in inhibitory activity against hCA I and IV compared to the methyl-substituted analog.[3]

-

Selectivity Profile: The synthesized compounds showed selectivity for cytosolic isoforms hCA I and II over the membrane-bound hCA IV and the tumor-associated hCA IX.[3] Notably, none of the tested compounds exhibited significant inhibition of hCA IX.[3]

Conclusion and Future Directions

The 8-(methylsulfonyl)quinoline scaffold represents a promising starting point for the design of novel and selective carbonic anhydrase inhibitors. The synthetic accessibility of this scaffold allows for systematic modifications to explore the structure-activity landscape and optimize the inhibitory profile against specific CA isoforms. Future research should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the SAR and to develop inhibitors with enhanced potency and selectivity, particularly for disease-relevant isoforms such as hCA IX. The integration of computational modeling with empirical testing will be instrumental in guiding the rational design of the next generation of quinoline-based CAIs.

References

-

Thacker, P. S., Shaikh, P., Angeli, A., Arifuddin, M., & Supuran, C. T. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172–1177. [Link]

-

Srivastava, S., et al. (2004). QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. Bioorganic & Medicinal Chemistry, 12(11), 2893-2899. [Link]

-

Al-Ghorbani, M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119. [Link]

-

The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. [Link]

-

Kumar, R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

-

Ali, A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1165-1180. [Link]

-

Khan, K. M., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 580133. [Link]

-

Thacker, P. S., Shaikh, P., Angeli, A., Arifuddin, M., & Supuran, C. T. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PMC, 34(1), 1172–1177. [Link]

-

Abdel-Gawad, N. M., et al. (2020). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1035-1044. [Link]

- Preparation method of 8-hydroxyquinoline. (2019). CN109824871A.

-

Bar-Am, O., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry, 19(2), 297-302. [Link]

-

Angeli, A., et al. (2018). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications, 54(52), 7239-7242. [Link]

-

An, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. [Link]

-

McKenna, R., & Supuran, C. T. (2014). Crystallography and Its Impact on Carbonic Anhydrase Research. BioMed Research International, 2014, 876930. [Link]

-

Fisher, S. Z., et al. (2019). The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. Molecules, 24(18), 3369. [Link]

Sources

- 1. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 4. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Substituted Quinolines

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Regioselectivity and Purification Challenges in C8-Functionalization

Introduction: The "Peri-Position" Conundrum

Welcome to the technical guide for 8-substituted quinoline synthesis. If you are here, you are likely facing one of two problems:

-

Regioselectivity Failure: Your C-H activation attempts are yielding C2-substituted products (the thermodynamic sink) or C5 mixtures.

-

Purification Nightmares: Your product is chelating to your chromatography stationary phase or carrying residual catalyst metals.

The C8 position (peri-position) presents a unique "perfect storm" of synthetic difficulty. It suffers from peri-strain (steric clash with the C1-nitrogen lone pair) and lacks the natural electrophilicity of C5/C8 seen in standard SEAr reactions, while being outcompeted by C2 in standard coordination-directed lithiation.

This guide provides self-validating protocols to bypass these intrinsic biases.

Module 1: The Modern Approach (C-H Activation)